
methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate is a complex organic compound that belongs to the class of picolinates This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran-2-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylpyridine, followed by esterification to introduce the picolinate moiety. The tetrahydropyran-2-yl ether group is then introduced through a series of etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the picolinate moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The tetrahydropyran-2-yl ether group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
Methyl 5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the tetrahydropyran-2-yl ether group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24BrNO5 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
methyl 5-bromo-4-methyl-6-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H24BrNO5/c1-14-12-17(21(24)25-2)23-20(19(14)22)15-6-5-7-16(13-15)26-10-11-28-18-8-3-4-9-27-18/h5-7,12-13,18H,3-4,8-11H2,1-2H3 |
InChI Key |
YCPNHPMRUAQEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C2=CC(=CC=C2)OCCOC3CCCCO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


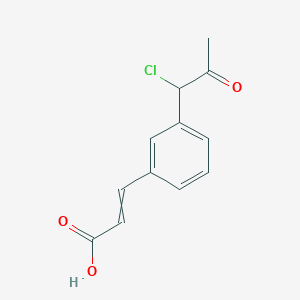
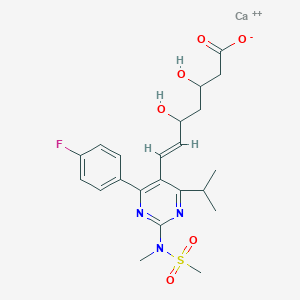
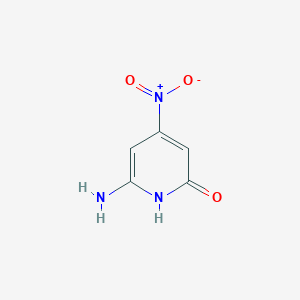
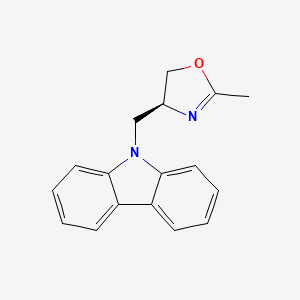

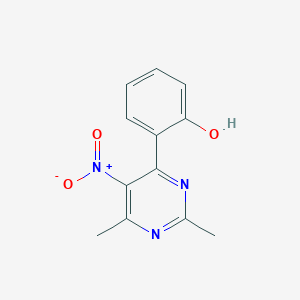
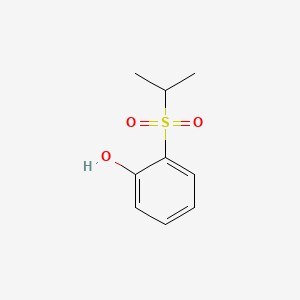
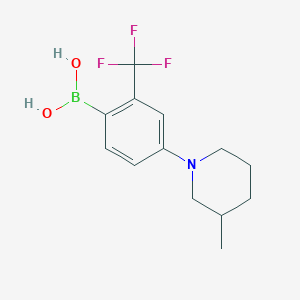
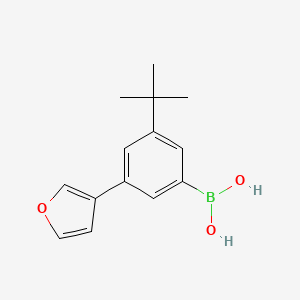
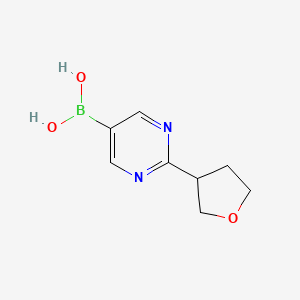
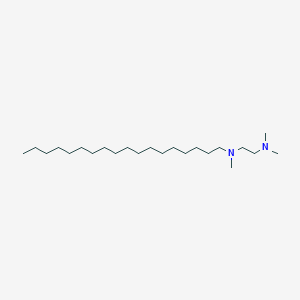

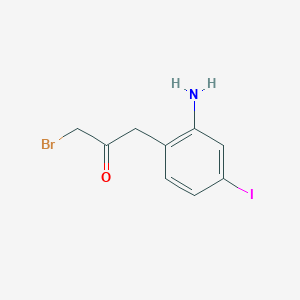
![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
